

Physicochemical properties of 2-Methyl-6-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 2-Methyl-6-(trifluoromethyl)pyridine

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An In-depth Technical Guide to the Physicochemical Properties of **2-Methyl-6-(trifluoromethyl)pyridine**

Introduction

2-Methyl-6-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. The strategic placement of an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group on the pyridine scaffold imparts a unique combination of properties. This unique electronic profile influences the compound's reactivity, metabolic stability, lipophilicity, and binding interactions with biological targets.^{[1][2]} Consequently, this heterocycle serves as a crucial building block for developing novel pharmaceuticals and advanced agrochemicals.^{[2][3][4][5][6]}

This guide provides a comprehensive technical overview of the core physicochemical properties of **2-Methyl-6-(trifluoromethyl)pyridine**. It is designed for researchers, scientists, and drug development professionals, offering not only fundamental data but also insights into the experimental methodologies used for its characterization and the scientific principles governing its behavior.

Compound Identification and Structure

Accurate identification is the cornerstone of all chemical research. **2-Methyl-6-(trifluoromethyl)pyridine** is cataloged under several identifiers across major chemical databases.

- IUPAC Name: **2-methyl-6-(trifluoromethyl)pyridine**[\[7\]](#)
- CAS Number: 1620-72-0[\[3\]](#)[\[7\]](#)
- Molecular Formula: C₇H₆F₃N[\[3\]](#)[\[7\]](#)[\[8\]](#)
- InChIKey: UTGYDHHZGXOFMZ-UHFFFAOYSA-N[\[3\]](#)[\[7\]](#)
- Canonical SMILES: CC1=NC(=CC=C1)C(F)(F)F[\[7\]](#)

The structure consists of a pyridine ring substituted at the 2- and 6-positions. The trifluoromethyl group's strong inductive effect significantly lowers the electron density of the pyridine ring, influencing its reactivity and basicity.

Caption: Chemical structure of **2-Methyl-6-(trifluoromethyl)pyridine**.

Core Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and behavior in various experimental and physiological environments. Below is a summary of the key physicochemical data for **2-Methyl-6-(trifluoromethyl)pyridine**.

Property	Value	Source(s)
Molecular Weight	161.12 g/mol	[3][7][8]
Appearance	Powder or liquid	[3]
Melting Point	12.5 °C	[3]
Boiling Point	153 °C	[3]
Density (Predicted)	1.216 ± 0.06 g/cm ³	[3]
Flash Point	30.9 °C	[3]
Vapor Pressure	13.5 mmHg at 25 °C	[3]
Refractive Index	1.429	[3]
XLogP3 (Lipophilicity)	2.2	[3][7]
Topological Polar Surface Area	12.9 Å ²	[3][7]

The low melting point indicates that this compound can exist as either a low-melting solid or a liquid at or near room temperature.[3] Its XLogP3 value of 2.2 suggests moderate lipophilicity, a property often sought in drug candidates to facilitate passage through biological membranes.[3][7]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. The unique structural features of **2-Methyl-6-(trifluoromethyl)pyridine** give rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the methyl group and the three aromatic protons on the pyridine ring. The methyl protons (-CH₃) would appear as a singlet, typically in the δ 2.5-2.7 ppm range. The aromatic protons would appear as multiplets in the δ 7.0-8.0 ppm region, with their specific chemical shifts and coupling patterns dictated by the electronic effects of the substituents.

- ^{13}C NMR: The carbon spectrum would display seven distinct signals. The methyl carbon would appear upfield (around δ 20-25 ppm). The trifluoromethyl carbon ($-\text{CF}_3$) signal is characteristically split into a quartet due to coupling with the three fluorine atoms and appears in the δ 120-125 ppm range.[\[1\]](#)
- ^{19}F NMR: The fluorine NMR is a powerful tool for confirming the presence of the trifluoromethyl group. It is expected to show a sharp singlet, as all three fluorine atoms are chemically equivalent, with a chemical shift characteristic for trifluoromethyl groups attached to an aromatic ring (e.g., around δ -60 to -68 ppm).[\[9\]](#)[\[10\]](#)[\[11\]](#)

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

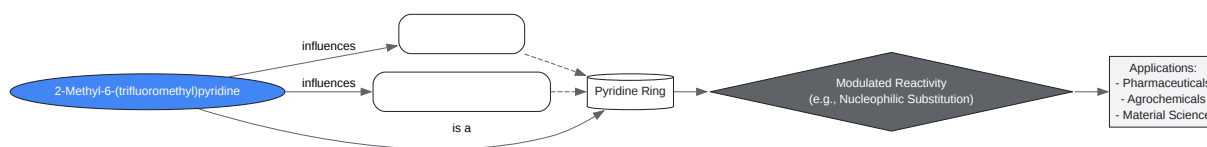
- Aromatic C-H stretching: Weak to medium bands in the $3000\text{-}3150\text{ cm}^{-1}$ region.[\[12\]](#)
- C=C and C=N Ring Vibrations: Multiple sharp bands of variable intensity in the $1400\text{-}1650\text{ cm}^{-1}$ region, characteristic of the pyridine ring.[\[12\]](#)[\[13\]](#)
- C-F Stretching: Very strong, intense absorption bands typically found in the $1100\text{-}1350\text{ cm}^{-1}$ region, indicative of the trifluoromethyl group.

Mass Spectrometry (MS)

In mass spectrometry, **2-Methyl-6-(trifluoromethyl)pyridine** is expected to show a clear molecular ion peak ($[\text{M}]^+$) at an m/z corresponding to its molecular weight (approximately 161.12).[\[1\]](#)[\[8\]](#) High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high precision.

Reactivity, Stability, and Applications

The chemical behavior of **2-Methyl-6-(trifluoromethyl)pyridine** is governed by the interplay between the electron-donating methyl group and the electron-withdrawing trifluoromethyl group.



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Caption: Influence of substituents on the properties and applications of the core molecule.

- **Stability:** The compound is relatively stable under standard conditions but may decompose at high temperatures or in the presence of strong acids or bases.[2] The trifluoromethyl group enhances metabolic stability, making it a desirable feature in drug design to prevent oxidative metabolism.[1]
- **Reactivity:** The electron-deficient nature of the pyridine ring, enhanced by the $-\text{CF}_3$ group, makes it susceptible to nucleophilic substitution reactions.[2][14] The nitrogen atom retains some basicity, allowing it to form salts with acids.[2]
- **Applications:** It is a valuable intermediate for synthesizing a wide range of more complex molecules.[3] Its derivatives are found in numerous commercial agrochemicals (fungicides, herbicides) and are actively investigated in pharmaceutical research for developing new therapeutic agents.[2][5][6]

Safety and Handling

Proper handling is crucial due to the hazardous nature of this compound.

- **GHS Classification:** The compound is classified as causing severe skin burns and eye damage.[7]
- **Signal Word:** Danger[7]

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[\[15\]](#)[\[16\]](#) Work should be conducted in a well-ventilated area or a chemical fume hood.[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Handling Precautions: Avoid all personal contact, including inhalation of vapors.[\[17\]](#)[\[19\]](#) Keep away from heat, sparks, and open flames.[\[16\]](#)[\[17\]](#) Containers should be kept tightly closed when not in use.[\[15\]](#)[\[17\]](#)
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[\[3\]](#)[\[15\]](#)[\[17\]](#)

Experimental Protocols

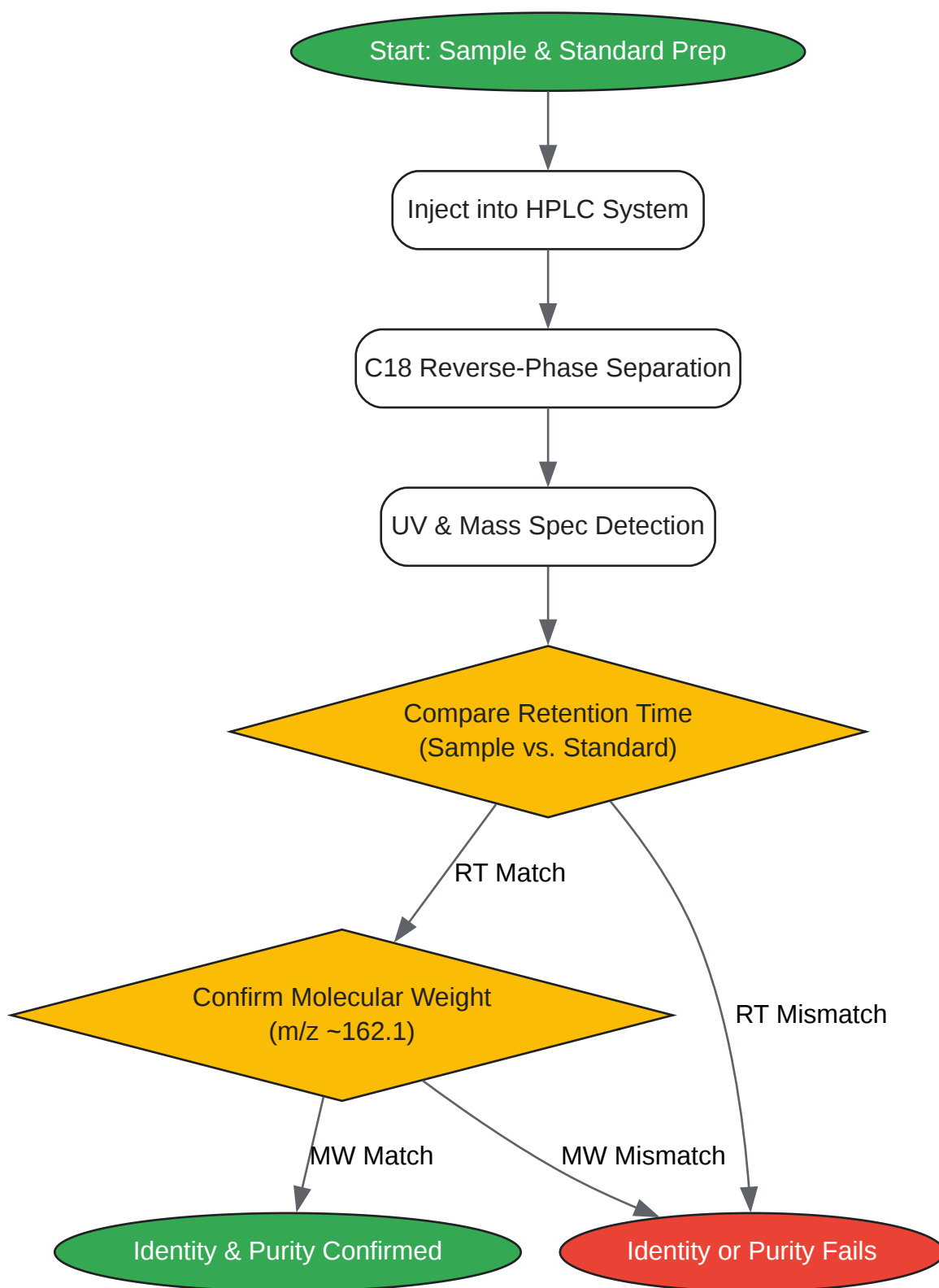
The following section outlines standardized, self-validating methodologies for characterizing **2-Methyl-6-(trifluoromethyl)pyridine**.

Protocol 1: Purity and Identity Verification by HPLC-MS

This protocol validates the compound's identity by its retention time against a known standard and confirms its molecular weight.

- Preparation of Standard Solution: Accurately weigh ~1 mg of a certified reference standard of **2-Methyl-6-(trifluoromethyl)pyridine** and dissolve in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution.
- Preparation of Sample Solution: Prepare a sample solution of the material under investigation at the same concentration.
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.

- Detection: UV detector at 254 nm and a mass spectrometer.
- Mass Spectrometer Conditions:
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - Scan Range: m/z 50-500.
- Analysis:
 - Inject the standard solution to determine the retention time (RT) and confirm the detection of the molecular ion $[M+H]^+$ at m/z ~162.1.
 - Inject the sample solution. The primary peak should have the same RT (within $\pm 2\%$) as the standard.^[1]
 - The mass spectrum associated with the sample's primary peak must show the correct molecular ion. Purity is calculated based on the peak area percentage at 254 nm.



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Caption: Workflow for identity and purity verification using HPLC-MS.

Protocol 2: Determination of Melting Point

This protocol determines the temperature range over which the solid-to-liquid phase transition occurs.

- **Sample Preparation:** Ensure the sample is dry and free of solvent. Place a small amount of the solid into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus:** Use a calibrated digital melting point apparatus.
- **Measurement:**
 - Place the capillary tube in the apparatus.
 - Heat rapidly to about 10 °C below the expected melting point (12.5 °C).
 - Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
 - Record the temperature at which the first drop of liquid appears (T_1).
 - Record the temperature at which the last crystal melts (T_2).
- **Result:** The melting point is reported as the range $T_1 - T_2$. For a pure compound, this range should be narrow (typically < 2 °C).

Conclusion

2-Methyl-6-(trifluoromethyl)pyridine is a synthetically versatile building block with a well-defined set of physicochemical properties. Its moderate lipophilicity, enhanced metabolic stability conferred by the trifluoromethyl group, and predictable spectroscopic characteristics make it an important compound for systematic drug design and agrochemical development. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in research and development.

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